molecular formula C10H11BrN2OS B13891650 7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one

7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one

Cat. No.: B13891650
M. Wt: 287.18 g/mol
InChI Key: BAALCUBYXCYXLJ-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate . This reaction proceeds through a series of steps including cyclization and functional group transformations to yield the desired thienopyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one undergoes various chemical reactions including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization: The thienopyridine ring system can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of both bromine and methylaminomethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C10H11BrN2OS

Molecular Weight

287.18 g/mol

IUPAC Name

7-bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C10H11BrN2OS/c1-12-4-6-3-7-9(15-6)8(11)5-13(2)10(7)14/h3,5,12H,4H2,1-2H3

InChI Key

BAALCUBYXCYXLJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(S1)C(=CN(C2=O)C)Br

Origin of Product

United States

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